molecular formula C₂₀H₃₃N₅O₉ B549794 Acetyl-Ser-Asp-Lys-Pro CAS No. 127103-11-1

Acetyl-Ser-Asp-Lys-Pro

Número de catálogo B549794
Número CAS: 127103-11-1
Peso molecular: 487.5 g/mol
Clave InChI: HJDRXEQUFWLOGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acetyl-Ser-Asp-Lys-Pro (AcSDKP) is formed in bone marrow cells by enzymatic processing of thymosin β4. It inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle and protects against Ara-C lethality in mice .


Synthesis Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . It has been found to have anti-inflammatory mechanisms in hypertension-induced target organ damage .


Molecular Structure Analysis

The molecular structure of AcSDKP has been studied and is available in various databases .


Chemical Reactions Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . The chemical reaction involved in its formation has been represented as CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCC)C(=O)N1CCCC1C(=O)O .


Physical And Chemical Properties Analysis

AcSDKP has a molecular weight of 487.5 g/mol. It has 7 hydrogen bond donors and 10 hydrogen bond acceptors. It has 14 rotatable bonds .

Aplicaciones Científicas De Investigación

Hematopoiesis Regulation

  • Field : Hematology
  • Application : AcSDKP is a physiological regulator of hematopoiesis, inhibiting the entry into the S-phase of murine and human hematopoietic stem cells .
  • Method : AcSDKP can be administered via continuous subcutaneous (SC) infusion or fractionated SC injections .
  • Results : AcSDKP has been shown to reduce the damage to specific compartments in the bone marrow resulting from treatment with chemotherapeutic agents, ionizing radiations, hyperthermy, or phototherapy .

Protection Against Chemotherapy-Induced Toxicity

  • Field : Oncology
  • Application : AcSDKP has been shown to reduce the toxicity and the hematopoietic damage induced by doxorubicin (DOX), a widely used anticancer drug .
  • Method : AcSDKP can be administered for 3 days, at a dose of 2.4 μg/d, by continuous subcutaneous (SC) infusion or fractionated SC injections starting 48 hours before DOX treatment .
  • Results : AcSDKP could reduce DOX-induced mortality in mice and could protect particularly the long-term reconstituting cells (LTRCs) in addition to colony forming units-spleen, high proliferative potential colony-forming cells, and colony-forming units–granulocyte-macrophage (CFU-GM) from DOX toxicity .

Inhibition of Cardiac Fibroblast Growth

  • Field : Cardiology
  • Application : AcSDKP inhibits the growth of cardiac fibroblasts and also inhibits TGF 1-stimulated phosphorylation of Smad2 .
  • Method : The exact method of application is not specified in the source .
  • Results : AcSDKP inhibited the proliferation of isolated cardiac fibroblasts but significantly stimulated the proliferation of vascular smooth muscle cells .

Attenuation of ER Stress-Stimulated Collagen Production

  • Field : Pharmacology
  • Application : AcSDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression .
  • Method : Human cardiac fibroblasts (HCFs) were pre-treated with AcSDKP (10 nM) and then stimulated with tunicamycin ™ (0.25 μg/mL) .
  • Results : AcSDKP inhibits TM-induced collagen production by attenuating ER stress-induced UPRs upregulation and CHOP/NF-κB transcriptional signaling pathways .

Inhibition of Cardiac Fibroblast Growth

  • Field : Cardiology
  • Application : AcSDKP inhibits the growth of cultured neonatal rat cardiac fibroblasts stimulated by TGF 1 .
  • Method : The cells were treated with AcSDKP (0.01 and 1 nmol/L) for 24 hours .
  • Results : Absorbance is reduced at 490 nm in the cells treated with AcSDKP 0.01 and 1 nmol/L compared with that of untreated cells .

Inhibition of Pluripotent Hemopoietic Stem Cells

  • Field : Hematology
  • Application : AcSDKP inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle .
  • Method : The exact method of application is not specified in the source .
  • Results : AcSDKP protects against Ara-C lethality in mice .

Safety And Hazards

When handling AcSDKP, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented, and non-sparking tools should be used .

Direcciones Futuras

AcSDKP has been recognized as a valuable antifibrotic peptide. It has shown excellent organ-protective effects and has been confirmed to stimulate angiogenesis in vitro and in vivo . The future research directions could focus on the application of unnatural amino acids for the development of highly selective peptide linkers .

Propiedades

IUPAC Name

1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDRXEQUFWLOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402957, DTXSID40861258
Record name Acetyl-Ser-Asp-Lys-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylseryl-alpha-aspartyllysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-Ser-Asp-Lys-Pro

CAS RN

127103-11-1
Record name Acetyl-Ser-Asp-Lys-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl-Ser-Asp-Lys-Pro
Reactant of Route 2
Acetyl-Ser-Asp-Lys-Pro
Reactant of Route 3
Acetyl-Ser-Asp-Lys-Pro
Reactant of Route 4
Acetyl-Ser-Asp-Lys-Pro
Reactant of Route 5
Acetyl-Ser-Asp-Lys-Pro
Reactant of Route 6
Acetyl-Ser-Asp-Lys-Pro

Citations

For This Compound
1,050
Citations
A Rousseau, A Michaud, MT Chauvet, M Lenfant… - Journal of Biological …, 1995 - ASBMB
Angiotensin I-converting enzyme (ACE) is a zinc-dipeptidyl carboxypeptidase, which contains two similar domains, each possessing a functional active site. Respective involvement of …
Number of citations: 364 www.jbc.org
U Sharma, NE Rhaleb, S Pokharel… - American Journal …, 2008 - journals.physiology.org
… N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP), a tetrapeptide specifically degraded by angiotensin converting enzyme (ACE), reduces inflammation, fibrosis, and TOD induced by HBP. Our …
Number of citations: 186 journals.physiology.org
S Pokharel, S Rasoul, AJM Roks… - …, 2002 - Am Heart Assoc
N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP) is a specific substrate for the N-terminal site of ACE and increases 5-fold during ACE inhibitor therapy. It is known to inhibit the proliferation of …
Number of citations: 88 www.ahajournals.org
A Rousseau-Plasse, M Lenfant, P Potier - Bioorganic & Medicinal …, 1996 - Elsevier
… .abstract--The tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP) was first isolated from bone marrow extracts and shown to be revolved in the negative control of hematopoiesis by …
Number of citations: 35 www.sciencedirect.com
NE Rhaleb, S Pokharel, UC Sharma, H Peng… - … -European Journal of …, 2013 - Springer
… N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) is a small peptide that inhibits cardiac inflammation and fibrosis. However, its role in MMP regulation is not known. Thus, we hypothesized that Ac-…
Number of citations: 20 link.springer.com
NE Rhaleb, S Pokharel, U Sharma… - Journal of …, 2011 - ncbi.nlm.nih.gov
Hypertension-induced renal injury is characterized by inflammation, fibrosis and proteinuria. Previous studies have demonstrated that N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) inhibits …
Number of citations: 42 www.ncbi.nlm.nih.gov
C Junot, A Pruvost, C Créminon, JM Grognet… - … of Chromatography B …, 2001 - Elsevier
… The tetrapeptide acetyl–Ser–Asp–Lys–Pro (AcSDKP) is an endogenous negative regulator of hematopoiesis [1] that has been tested in humans as a bone-marrow protector against …
Number of citations: 12 www.sciencedirect.com
JM Liu, MC Garcia‐Alvarez, J Bignon… - Annals of the New …, 2010 - Wiley Online Library
… The natural tetrapeptide acetyl-ser-asp-lys-pro (AcSDKP) is formed in vivo by enzymatic cleavage of the N terminus of thymosin β4 by prolyl oligopeptidase (POP). Recently, AcSDKP …
Number of citations: 27 nyaspubs.onlinelibrary.wiley.com
CM Boulanger, E Ezan, F Massé, E Mathieu… - European journal of …, 1998 - Elsevier
The hemoregulatory peptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is degraded by ACE. This study was designed to examine the effect of Ac-SDKP on the contractions to …
Number of citations: 13 www.sciencedirect.com
C Junot, F Theodoro, J Thierry, G Clement… - … of Immunoassay and …, 2001 - Taylor & Francis
… The tetrapeptide Acetyl-Ser-Asp-Lys-Pro (AcSDKP) has been shown to protect hematopoietic stem cells from the toxicity of anticancer chemotherapies. Since its pharmacological …
Number of citations: 9 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.